(E)-3-(4-isopropoxyphenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-(4-isopropoxyphenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-isopropoxyphenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents to form the pyrazole ring.
Substitution Reactions:
Condensation Reaction: The final step involves the condensation of the pyrazole derivative with 4-methoxybenzaldehyde under basic or acidic conditions to form the benzylidene hydrazide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis. Additionally, continuous flow chemistry might be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-isopropoxyphenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions vary but often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-isopropoxyphenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is explored for its potential therapeutic properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities. Researchers investigate this compound for its potential use in developing new drugs for treating various diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-isopropoxyphenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets in biological systems. The pyrazole ring and its substituents can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-isopropoxyphenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide: can be compared with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of (E)-3-(4-isopropoxyphenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the isopropoxyphenyl and methoxybenzylidene groups allows for unique interactions with biological targets, potentially leading to novel therapeutic effects.
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14(2)28-18-10-6-16(7-11-18)19-12-20(24-23-19)21(26)25-22-13-15-4-8-17(27-3)9-5-15/h4-14H,1-3H3,(H,23,24)(H,25,26)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRBDZAIVYHUSB-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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